4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine ring and various functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the functional groups attached to the ring .Scientific Research Applications
Antimicrobial Evaluation
The compound has been studied for its potential in antimicrobial applications. Fadda et al. (2016) described the synthesis of sulfonate derivatives containing butane-1-sulfonyl groups, which showed high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Synthetic Methodologies
Benetti et al. (2002) explored the synthesis of 2,5-disubstituted pyrroles and pyrrolidines using compounds including 4-(3-Pyrrolyl)butane-sulfonate, a structurally similar compound, demonstrating the compound's utility in the synthesis of heterocyclic compounds (Benetti, Risi, Marchetti, Pollini, & Zanirato, 2002).
Electropolymerization Studies
Hwang et al. (1997) conducted studies on electropolymerization of pyrrole and poly(4-(3-Pyrrolyl)butane-sulfonate) films, which is relevant for applications in conductive polymer technology (Hwang, Shieh, Chieh, Liaw, & Li, 1997).
Nonlinear Optical Analysis
Antony et al. (2019) synthesized a π-conjugated organic material based on a methyl pyridinium compound of 4-(4-(4-(dimethylamino) phenyl)buta-1,3-dienyl)-1-methylpyridinium p-styrenesulfonate hydrate, demonstrating its application in nonlinear optical analysis (Antony, Sundaram, Ramaclus, Inglebert, Raj, Dominique, Hegde, Vinitha, & Sagayaraj, 2019).
Catalytic Activity in Alkylation Reactions
Elavarasan et al. (2011) studied the use of sulfonic acid functional ionic liquids with butane-sultone for catalytic activity in alkylation reactions, highlighting the compound's role in facilitating chemical reactions (Elavarasan, Kondamudi, & Upadhyayula, 2011).
Structural Studies in Medicinal Chemistry
Duan et al. (2019) reported the structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones, which are selective, orally active inverse agonists, indicating the compound's significance in medicinal chemistry (Duan, Lu, Jiang, Stachura, Weigelt, Sack, Khan, Ruzanov, Galella, Wu, Yarde, Shen, Shuster, Borowski, Xie, Zhang, Vanteru, Gupta, Mathur, Zhao, Foster, Salter-Cid, Carter, & Dhar, 2019).
Spin-Crossover and Phase Changes in Inorganic Chemistry
Cook et al. (2015) investigated the iron(II) complexes of 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands, showing the compound's role in studying spin-crossover and crystallographic phase changes (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Future Directions
properties
IUPAC Name |
4-(1-butylsulfonylpyrrolidin-3-yl)oxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-3-4-9-20(17,18)16-8-6-12(10-16)19-13-5-7-14-11(2)15-13/h5,7,12H,3-4,6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIRHIAHULIXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(C1)OC2=NC(=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.